

Application Notes: Validated HPLC Method for the Quantification of Estriol

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Compound of Interest

Compound Name: *Estriol-d3*
Cat. No.: *B12413343*

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Introduction

Estriol (E3) is an estrogenic hormone that plays a crucial role during pregnancy and is also used in hormone replacement therapy.^[1] Accurate and precise quantification of estriol in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and clinical monitoring. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of estriol.

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent to achieve chromatographic separation of estriol from other components. Detection is performed using a UV detector, which offers a balance of sensitivity and robustness for this application. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Value |
|--------------------|--|
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The validation results are summarized in the table below.

| Validation Parameter | Result |
|-----------------------------------|--|
| Specificity | No interference from excipients or degradants |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r^2) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | The method is robust to small variations in mobile phase composition, flow rate, and column temperature. |

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Standard Solution (1000 µg/mL):

- Accurately weigh approximately 10 mg of Estriol Reference Standard.
- Transfer the weighed standard into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 40:60 v/v).
- Sonicate for 5 minutes to ensure complete dissolution.

1.2. Working Standard Solutions (1, 5, 10, 25, 50, 75, 100 µg/mL):

- Prepare a series of dilutions from the Stock Standard Solution using the mobile phase as the diluent.
- For example, to prepare a 10 µg/mL working standard, dilute 0.1 mL of the Stock Standard Solution to 10 mL with the mobile phase.

Sample Preparation (for a Pharmaceutical Cream Formulation)

- Accurately weigh a portion of the cream equivalent to approximately 1 mg of estriol into a 50 mL centrifuge tube.
- Add 20 mL of the mobile phase.
- Vortex for 5 minutes to disperse the cream.
- Sonicate for 15 minutes to extract the estriol.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

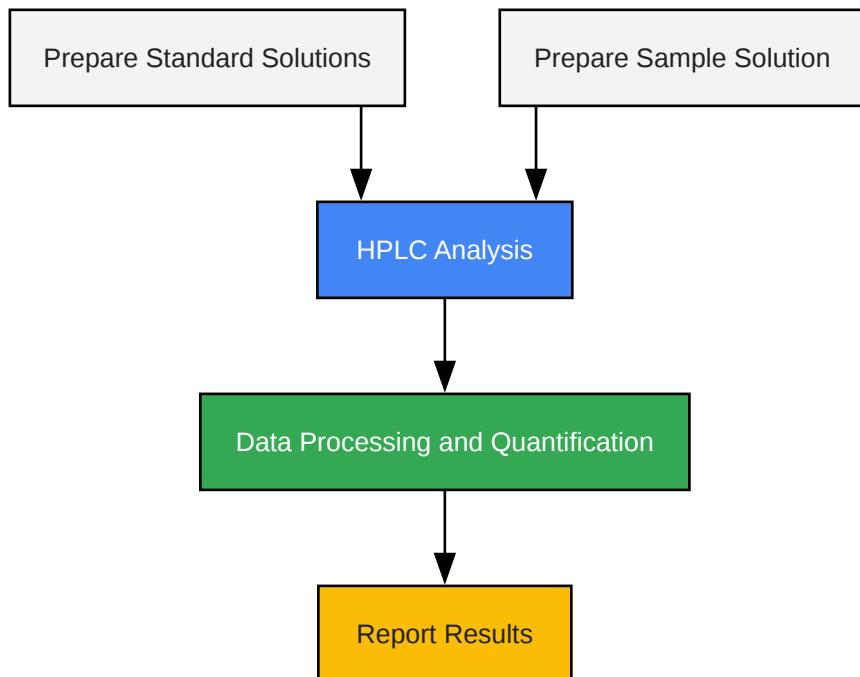
- Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method (e.g., 25 µg/mL).

HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.
- Record the chromatograms and integrate the peak area for estriol.
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of estriol in the sample solution from the calibration curve.

Visualizations

Experimental Workflow

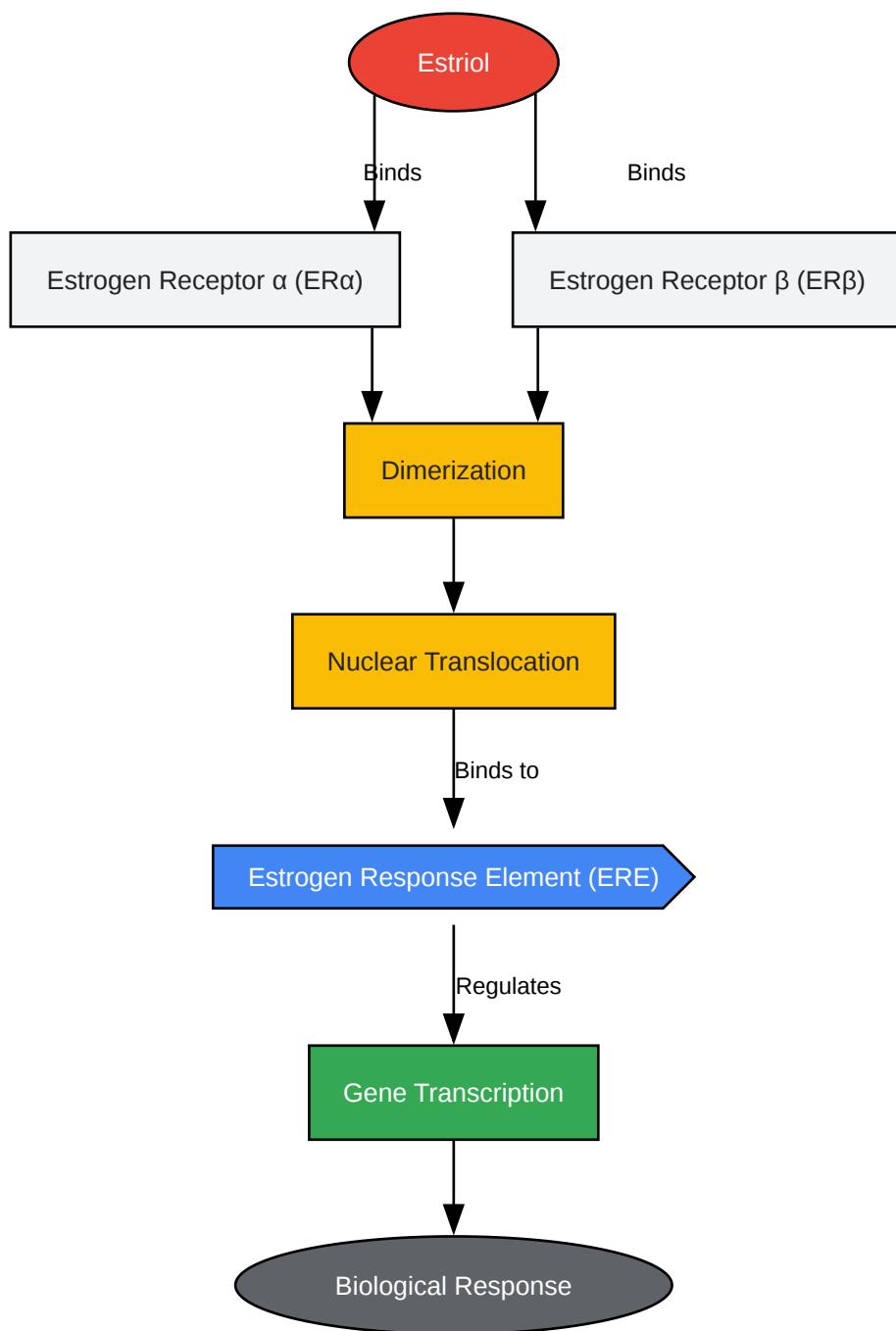


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Caption: Workflow for the HPLC quantification of estriol.

Estriol Signaling Pathway

Estriol exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ER α and ER β .^[1] This interaction initiates a cascade of events leading to the regulation of gene expression.



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Caption: Simplified nuclear-initiated signaling pathway of estriol.

References

- 1. What is the mechanism of Estriol? [synapse.patsnap.com]
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